![molecular formula C18H21N3S B5834867 N-(3-methylphenyl)-4-phenyl-1-piperazinecarbothioamide](/img/structure/B5834867.png)
N-(3-methylphenyl)-4-phenyl-1-piperazinecarbothioamide
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Overview
Description
N-(3-methylphenyl)-4-phenyl-1-piperazinecarbothioamide, also known as MPPT, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-4-phenyl-1-piperazinecarbothioamide is not fully understood. However, it has been shown to have an affinity for the serotonin transporter and the dopamine transporter. This suggests that it may act as a reuptake inhibitor for these neurotransmitters, which could lead to an increase in their levels in the brain.
Biochemical and Physiological Effects:
Studies have shown that N-(3-methylphenyl)-4-phenyl-1-piperazinecarbothioamide has an effect on the levels of serotonin and dopamine in the brain. Additionally, it has been shown to have an effect on the levels of other neurotransmitters such as norepinephrine and gamma-aminobutyric acid (GABA). These effects suggest that N-(3-methylphenyl)-4-phenyl-1-piperazinecarbothioamide may have potential applications in the treatment of various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-methylphenyl)-4-phenyl-1-piperazinecarbothioamide in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have an effect on multiple neurotransmitters, which makes it a potential candidate for use in the treatment of various disorders. However, one limitation of using N-(3-methylphenyl)-4-phenyl-1-piperazinecarbothioamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects.
Future Directions
There are several future directions for the study of N-(3-methylphenyl)-4-phenyl-1-piperazinecarbothioamide. One direction is to further investigate its mechanism of action in order to better understand its effects on neurotransmitter levels. Additionally, further studies could be conducted to investigate its potential applications in the treatment of various neurological and psychiatric disorders. Finally, research could be conducted to investigate the potential side effects of N-(3-methylphenyl)-4-phenyl-1-piperazinecarbothioamide and to develop methods for minimizing these effects.
Synthesis Methods
The synthesis of N-(3-methylphenyl)-4-phenyl-1-piperazinecarbothioamide can be achieved using various methods. One of the most commonly used methods is the reaction of 1-benzylpiperazine with 3-methylbenzyl isothiocyanate in the presence of a base such as potassium carbonate. This method results in the formation of N-(3-methylphenyl)-4-phenyl-1-piperazinecarbothioamide as a white crystalline solid with a melting point of 143-144°C.
Scientific Research Applications
N-(3-methylphenyl)-4-phenyl-1-piperazinecarbothioamide has been studied for its potential applications in scientific research. It has been shown to have an affinity for the serotonin transporter, which makes it a potential candidate for use in the treatment of depression and anxiety disorders. Additionally, N-(3-methylphenyl)-4-phenyl-1-piperazinecarbothioamide has been shown to have an effect on the dopamine transporter, which makes it a potential candidate for use in the treatment of substance abuse disorders.
properties
IUPAC Name |
N-(3-methylphenyl)-4-phenylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S/c1-15-6-5-7-16(14-15)19-18(22)21-12-10-20(11-13-21)17-8-3-2-4-9-17/h2-9,14H,10-13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDVHEHIAOOUOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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